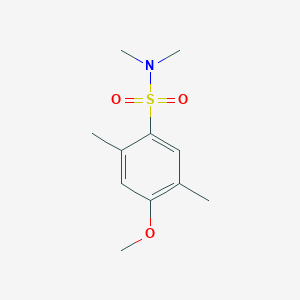
2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide, also known as EIPB, is a sulfonamide-based compound that has gained attention in scientific research due to its potential therapeutic properties. EIPB belongs to the family of sulfonylureas, which are widely used as antidiabetic drugs. However, EIPB has shown promise in other areas of research as well, including cancer treatment and neuroprotection.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel (KATP). This inhibition leads to the depolarization of the cell membrane, which triggers the release of calcium ions and subsequent activation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in scientific research. In addition to its anticancer properties, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide in scientific research is its relatively low toxicity compared to other sulfonamide-based compounds. However, this compound has limited solubility in water, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various signaling pathways.
Synthesis Methods
The synthesis of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide involves a multi-step process that begins with the reaction of 2-nitroaniline with ethyl glyoxylate to form 2-ethoxy-5-nitrobenzoic acid. This compound is then reduced to 2-ethoxy-5-aminobenzoic acid, which is subsequently reacted with isopropylmagnesium bromide to form 2-ethoxy-5-isopropylbenzoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is reacted with 2-pyridylamine to yield this compound.
Scientific Research Applications
2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has been studied extensively for its potential therapeutic properties in a variety of scientific research applications. One area of research where this compound has shown promise is in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. This compound has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
properties
Molecular Formula |
C17H22N2O3S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-5-22-15-10-13(4)14(12(2)3)11-16(15)23(20,21)19-17-8-6-7-9-18-17/h6-12H,5H2,1-4H3,(H,18,19) |
InChI Key |
PWOYBQQSCJYGTJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC=N2 |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)






![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)



